molecular formula C11H16O2 B2502506 2-(2-Phenylethoxy)propan-1-ol CAS No. 1864073-34-6

2-(2-Phenylethoxy)propan-1-ol

Cat. No.: B2502506
CAS No.: 1864073-34-6
M. Wt: 180.247
InChI Key: RFDCOTSKXUXSCX-UHFFFAOYSA-N
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Description

2-(2-Phenylethoxy)propan-1-ol is a useful research compound. Its molecular formula is C11H16O2 and its molecular weight is 180.247. The purity is usually 95%.
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Scientific Research Applications

1. Kinetic Resolution and Synthesis Applications

2-(2-Phenylethoxy)propan-1-ol and related compounds have been utilized in various synthesis and kinetic resolution processes. For instance, lipase-mediated kinetic resolution has been used to prepare enantiomerically pure alcohols, which are key intermediates in synthesizing various compounds (Shimizu, Sugiyama, & Fujisawa, 1996). Similarly, the synthesis of 1-(2-alkynylphenoxy)propan-2-ones catalyzed by iron highlights an economical route for constructing naphthalen-1-ol or anthracen-1-ol skeletons (Wang, Liang, Lei, Zhou, & Li, 2009).

2. Catalysis and Chemical Reactions

The compound and its variants are frequently used in catalysis and chemical reactions. For instance, ruthenium-catalyzed transfer hydrogenation of imines using propan-2-ol in benzene shows high efficiency and turnover frequencies (Samec & Bäckvall, 2002). The study of propan-2-ol decomposition on different carbon catalysts further underscores the compound's role in catalytic processes (Zawadzki, Wiśniewski, Weber, Heintz, & Azambre, 2001).

3. Material Science and Engineering

In material science and engineering, the compound's derivatives are explored for various applications. For example, the study of vapor pressure, density, viscosity, and surface tension of tetrapropylene glycol highlights its relevance in industrial processes (Fendu & Oprea, 2013).

4. Pharmaceutical and Medicinal Chemistry

In the realm of pharmaceutical and medicinal chemistry, derivatives of this compound have been synthesized for potential therapeutic applications. For instance, the synthesis and evaluation of 1-substituted 3-(N-alkyl-N-phenylamino)propane-2-ols for Src kinase inhibitory and anticancer activities provide insights into the compound's medicinal potential (Sharma, Sharma, Bhatia, Tiwari, Mandal, Lehmann, Parang, Olsen, Parmar, & Prasad, 2010).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

2-(2-phenylethoxy)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-10(9-12)13-8-7-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDCOTSKXUXSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)OCCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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